2-(Trifluoromethyl)cyclopentan-1-ol
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Overview
Description
2-(Trifluoromethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a hydroxyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)cyclopentanone or 2-(Trifluoromethyl)cyclopentanoic acid.
Reduction: Formation of 2-(Trifluoromethyl)cyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-(Trifluoromethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a valuable scaffold for the development of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with the trifluoromethyl group at a different position.
2-(Trifluoromethyl)cyclopentane: Lacks the hydroxyl group, resulting in different chemical properties.
2-(Trifluoromethyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(Trifluoromethyl)cyclopentan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in various chemical and biological applications .
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-2-1-3-5(4)10/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOQNDFSUCBARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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